ASP6432

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

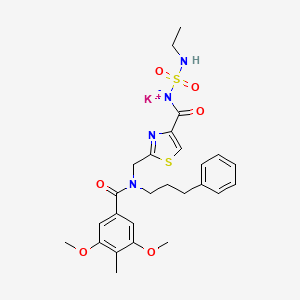

potassium;[2-[[(3,5-dimethoxy-4-methylbenzoyl)-(3-phenylpropyl)amino]methyl]-1,3-thiazole-4-carbonyl]-(ethylsulfamoyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O6S2.K/c1-5-27-38(33,34)29-25(31)21-17-37-24(28-21)16-30(13-9-12-19-10-7-6-8-11-19)26(32)20-14-22(35-3)18(2)23(15-20)36-4;/h6-8,10-11,14-15,17,27H,5,9,12-13,16H2,1-4H3,(H,29,31);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYBXXHNGOTYDD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)[N-]C(=O)C1=CSC(=N1)CN(CCCC2=CC=CC=C2)C(=O)C3=CC(=C(C(=C3)OC)C)OC.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31KN4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ASP6432

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP6432 is a potent and selective antagonist of the type 1 lysophosphatidic acid receptor (LPA1). Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects through its interaction with specific G protein-coupled receptors (GPCRs), including the LPA1 receptor. The LPA/LPA1 signaling axis has been implicated in the pathophysiology of various conditions, particularly those involving smooth muscle contraction and cell proliferation. This compound demonstrates its therapeutic potential by competitively inhibiting the binding of LPA to the LPA1 receptor, thereby attenuating downstream signaling cascades. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, selectivity, and effects in key preclinical models. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: LPA1 Receptor Antagonism

The primary mechanism of action of this compound is its potent and selective antagonism of the LPA1 receptor.[1][2] LPA1 is a GPCR that, upon activation by its endogenous ligand LPA, couples to several heterotrimeric G proteins, including Gαi/o, Gαq/11, and Gα12/13.[2][3][4] This coupling initiates a cascade of intracellular signaling events that ultimately lead to various physiological responses, including smooth muscle contraction and cellular proliferation.[5][6]

This compound competitively binds to the LPA1 receptor, preventing LPA from binding and activating it. This blockade of the LPA1 receptor inhibits the downstream signaling pathways, thereby mitigating the physiological effects mediated by LPA.

Quantitative Data: Binding Affinity and Selectivity

This compound exhibits high affinity for the human and rat LPA1 receptors and demonstrates significant selectivity over other LPA receptor subtypes. The inhibitory activity of this compound has been quantified using in vitro assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

| Target Receptor | Species | Assay Type | IC50 (nM) | Selectivity vs. LPA1 (Fold) |

| LPA1 | Human | Ca2+ Flux Assay | 11 | - |

| LPA1 | Rat | Ca2+ Flux Assay | 30 | - |

| LPA2 | Human | Ca2+ Flux Assay | >10,000 | >909 |

| LPA3 | Human | Ca2+ Flux Assay | >10,000 | >909 |

| LPA4 | Human | Ca2+ Flux Assay | 1,300 | 118 |

| LPA5 | Human | cAMP Assay | >10,000 | >909 |

Data sourced from a doctoral dissertation by Kazuyuki Sakamoto, which references in vitro studies.[2]

Signaling Pathways

The binding of LPA to the LPA1 receptor triggers a complex network of intracellular signaling pathways. This compound, by blocking this initial step, effectively inhibits these downstream cascades.

LPA1 Receptor Signaling Cascade

Experimental Protocols

The mechanism of action of this compound has been elucidated through a series of in vitro and in vivo experiments. The detailed methodologies for these key experiments are outlined below.

In Vitro Assays

This assay is used to determine the ability of a compound to inhibit the LPA-induced increase in intracellular calcium concentration mediated by Gαq/11-coupled receptors like LPA1.

-

Cell Lines: CHO or HEK293 cells stably expressing human or rat LPA1, LPA2, LPA3, or LPA4 receptors.

-

Reagents:

-

LPA (agonist)

-

This compound (test antagonist)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

-

Protocol:

-

Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive dye for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Add a fixed concentration of LPA (typically the EC80 concentration) to stimulate the cells.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Calculate the IC50 value by fitting the concentration-response data to a sigmoidal curve.

-

This assay measures the ability of a compound to block the LPA-induced inhibition of adenylyl cyclase, a downstream effect of Gαi/o-coupled receptors like LPA1.

-

Cell Line: CHO or HEK293 cells stably expressing the human LPA5 receptor.

-

Reagents:

-

LPA (agonist)

-

This compound (test antagonist)

-

Forskolin (adenylyl cyclase activator)

-

cAMP detection kit (e.g., HTRF, ELISA)

-

-

Protocol:

-

Culture cells to the desired confluency.

-

Pre-treat the cells with varying concentrations of this compound.

-

Stimulate the cells with a mixture of LPA and forskolin.

-

Lyse the cells and measure the intracellular cAMP levels using a compatible detection kit.

-

Determine the IC50 value of this compound by analyzing the concentration-dependent reversal of LPA-induced cAMP inhibition.

-

Ex Vivo and In Vivo Experiments

This ex vivo assay assesses the ability of this compound to inhibit LPA-induced smooth muscle contraction in relevant tissues.

-

Animal Model: Male Sprague-Dawley rats.

-

Tissue Preparation:

-

Euthanize the rats and dissect the urethra and prostate.

-

Prepare isolated tissue strips and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

-

Protocol:

-

Allow the tissues to equilibrate under a resting tension.

-

Pre-treat the tissues with varying concentrations of this compound.

-

Induce contraction by adding a cumulative concentration of LPA.

-

Measure the isometric tension and plot concentration-response curves to determine the inhibitory effect of this compound.

-

This in vivo experiment evaluates the effect of this compound on urethral tone.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Anesthetize the rats.

-

Catheterize the bladder and urethra.

-

Perfuse saline through the urethral catheter at a constant rate and measure the pressure required, which reflects the urethral perfusion pressure.

-

-

Protocol:

-

Establish a baseline UPP.

-

Administer this compound intravenously or by another appropriate route.

-

Continuously monitor the UPP to assess the effect of this compound on urethral tone.

-

This assay investigates the anti-proliferative effects of this compound.

-

Cell Line: Primary human prostate stromal cells.

-

Method: Bromodeoxyuridine (BrdU) incorporation assay.

-

Protocol:

-

Culture the cells in a 96-well plate.

-

Treat the cells with varying concentrations of this compound in the presence of LPA.

-

Add BrdU to the culture medium and incubate to allow for its incorporation into newly synthesized DNA.

-

Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody and a colorimetric or fluorescent readout.

-

Quantify the level of cell proliferation and determine the inhibitory effect of this compound.

-

Experimental and Logical Workflows

Workflow for In Vitro Characterization of this compound

Workflow for In Vivo Evaluation of this compound

Conclusion

This compound is a potent and selective antagonist of the LPA1 receptor. Its mechanism of action involves the competitive inhibition of LPA binding to the LPA1 receptor, leading to the attenuation of downstream signaling pathways that mediate smooth muscle contraction and cell proliferation. Preclinical studies have demonstrated its efficacy in inhibiting LPA-induced contractions in lower urinary tract tissues, reducing urethral pressure, and suppressing the proliferation of prostate stromal cells. These findings highlight the therapeutic potential of this compound in conditions characterized by LPA1-mediated pathophysiology, such as lower urinary tract symptoms associated with benign prostatic hyperplasia. The detailed data and protocols presented in this guide provide a solid foundation for further research and development of this promising therapeutic agent.

References

- 1. pnas.org [pnas.org]

- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LPAR1 - Wikipedia [en.wikipedia.org]

- 6. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

ASP6432: A Potent and Selective LPA1 Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPA1-6). The LPA1 receptor subtype, in particular, has garnered significant attention as a therapeutic target due to its involvement in various physiological and pathophysiological processes, including fibrosis, cancer, and neuropathic pain. ASP6432 is a novel, potent, and selective antagonist of the LPA1 receptor, showing promise in preclinical studies for various therapeutic applications. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, pharmacological data, and the experimental protocols used for its characterization.

Mechanism of Action: LPA1 Receptor Signaling

The LPA1 receptor couples to multiple heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate a cascade of downstream signaling events. This compound acts as a competitive antagonist, binding to the LPA1 receptor and preventing its activation by LPA. This blockade inhibits the downstream signaling pathways that are crucial for the diverse cellular responses mediated by LPA1.

The primary signaling pathways activated by the LPA1 receptor include:

-

Gαq/11 Pathway: Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

Gαi/o Pathway: Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This pathway also involves the activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, which plays a critical role in cell survival and proliferation.

-

Gα12/13 Pathway: Activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). This pathway is primarily involved in cytoskeletal rearrangements, cell migration, and smooth muscle contraction.

By antagonizing the LPA1 receptor, this compound effectively mitigates these signaling events, thereby inhibiting LPA-induced cellular responses such as proliferation, migration, and contraction.

Figure 1: LPA1 Receptor Signaling Pathway and Point of Inhibition by this compound.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Species | Assay Type | Parameter | Value (nM) | Reference |

| LPA1 | Human | Calcium Flux | IC50 | 11 | [1][2] |

| LPA1 | Rat | Calcium Flux | IC50 | 30 | [1][2] |

| LPA2 | Human | Calcium Flux | IC50 | >10,000 | [2] |

| LPA3 | Human | Calcium Flux | IC50 | >10,000 | [2] |

| LPA4 | Human | Calcium Flux | IC50 | 114 | [2] |

IC50: Half maximal inhibitory concentration.

Table 2: In Vivo Efficacy of this compound in a Rat Model

| Study Endpoint | Model | Effect of this compound | Maximal Effect | Reference |

| Urethral Perfusion Pressure (UPP) | Anesthetized Rats | Dose-dependent decrease | 43% reduction from baseline | [3] |

| LPA-induced Urethra and Prostate Contractions | Isolated Rat Tissue Strips | Concentration-dependent inhibition | - | [3] |

| LPA-induced Cell Proliferation | Human Prostate Stromal Cells | Concentration-dependent suppression | - | [3] |

| Voiding Dysfunction (L-NAME induced) | Conscious Rats | Dose-dependent improvement | - | [4][5] |

L-NAME: Nω-nitro-L-arginine methyl ester, a nitric oxide synthase inhibitor used to induce voiding dysfunction.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Experimental Workflow

The characterization of this compound as an LPA1 receptor antagonist follows a logical progression from in vitro target engagement and functional assays to in vivo efficacy models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 3. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a type 1 lysophosphatidic acid receptor antagonist, reduces urethral function during urine voiding and improves voiding dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Method for Recording Urethral Pressure Profiles in Female Rats | PLOS One [journals.plos.org]

ASP6432: A Novel LPA1 Receptor Antagonist for Benign Prostatic Hyperplasia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Benign prostatic hyperplasia (BPH) is a common condition in aging men, characterized by the non-malignant enlargement of the prostate gland, leading to lower urinary tract symptoms (LUTS) that can significantly impact quality of life. Current pharmacological treatments, while effective for many, can have limitations in efficacy and side effect profiles. This has driven the search for novel therapeutic targets. One such emerging target is the lysophosphatidic acid receptor 1 (LPA1), which is implicated in prostate smooth muscle contraction and stromal cell proliferation, key pathological features of BPH. ASP6432 is a novel, potent, and selective antagonist of the LPA1 receptor, showing promise as a new therapeutic agent for LUTS associated with BPH. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, effects on prostate pathophysiology, and the experimental methodologies used in its evaluation.

Mechanism of Action: Targeting the LPA1 Receptor Signaling Pathway

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), including the LPA1 receptor. In the context of BPH, the activation of the LPA1 receptor on prostate stromal and smooth muscle cells is believed to contribute to both the dynamic (increased smooth muscle tone) and static (enlarged prostate volume) components of bladder outlet obstruction.

This compound functions as a direct competitive antagonist at the LPA1 receptor. By blocking the binding of LPA, this compound inhibits the downstream signaling cascades that lead to cellular responses such as smooth muscle contraction and cell proliferation.[1]

LPA1 Receptor Signaling Pathway in Prostatic Stromal Cells

The binding of LPA to its LPA1 receptor on prostatic stromal cells initiates a complex signaling cascade involving multiple G proteins and downstream effectors. This pathway ultimately leads to increased cell proliferation and smooth muscle contraction.

Preclinical Efficacy of this compound

Preclinical studies have demonstrated the potential of this compound to address key pathological aspects of BPH through its targeted action on the LPA1 receptor.

Inhibition of Prostate Stromal Cell Proliferation

The static component of BPH is characterized by the proliferation of stromal cells, leading to an increase in prostate volume. This compound has been shown to significantly and in a concentration-dependent manner suppress LPA-induced proliferation of human prostate stromal cells.[1] This effect is crucial as it suggests that this compound may not only alleviate symptoms but also potentially slow the progression of prostate enlargement.

| Parameter | Result | Cell Type | Assay |

| LPA-induced Cell Proliferation | Concentration-dependent inhibition by this compound | Human Prostate Stromal Cells | Bromodeoxyuridine (BrdU) Incorporation |

| IC50 Value | Data not publicly available |

Reduction of Urethral Smooth Muscle Tone

The dynamic component of BPH involves increased smooth muscle tone in the prostate and urethra, leading to obstruction of urine flow. In vivo studies in anesthetized rats have demonstrated that this compound can significantly reduce urethral pressure.

| Compound | Maximal Decrease in Urethral Perfusion Pressure (UPP) from Baseline | Animal Model |

| This compound | 43% | Anesthetized Rats |

| Tamsulosin (α1-adrenoceptor antagonist) | 22% | Anesthetized Rats |

These findings are significant as they indicate that this compound has a more pronounced effect on reducing urethral pressure compared to a current standard-of-care agent, tamsulosin.[1]

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical experiments evaluating the efficacy of this compound.

Human Prostate Stromal Cell Proliferation Assay

This in vitro assay is designed to assess the inhibitory effect of this compound on the proliferation of human prostate stromal cells induced by LPA.

1. Cell Culture:

-

Primary human prostate stromal cells are isolated from BPH tissue obtained during surgery.

-

Cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum.

2. Bromodeoxyuridine (BrdU) Incorporation Assay:

-

Stromal cells are seeded in 96-well plates and allowed to adhere.

-

The cells are then serum-starved to synchronize their cell cycle.

-

Following synchronization, cells are pre-incubated with varying concentrations of this compound.

-

LPA is then added to the wells to stimulate cell proliferation.

-

BrdU, a thymidine analog, is added to the culture medium and is incorporated into the DNA of proliferating cells.

-

After an incubation period, the cells are fixed, and the DNA is denatured.

-

An anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) is added, followed by a substrate to produce a colorimetric signal.

-

The absorbance is measured using a microplate reader, and the degree of BrdU incorporation is proportional to the rate of cell proliferation.

In Vivo Measurement of Urethral Perfusion Pressure (UPP) in a Rat Model of BPH

This in vivo experiment evaluates the effect of this compound on urethral smooth muscle tone in a relevant animal model.

1. Animal Model:

-

A testosterone-induced BPH model in male rats (e.g., Sprague-Dawley) is commonly used.[2]

-

Rats are castrated and then administered daily subcutaneous injections of testosterone propionate for several weeks to induce prostate enlargement and associated lower urinary tract dysfunction.[2]

2. Surgical Preparation and UPP Measurement:

-

The rats are anesthetized.

-

A catheter is inserted into the bladder for saline infusion, and another catheter is placed in the prostatic urethra to measure pressure.

-

The urethral perfusion pressure (UPP) is continuously recorded.

3. Drug Administration and Data Analysis:

-

A baseline UPP is established.

-

This compound or a comparator drug (e.g., tamsulosin) is administered intravenously.

-

The change in UPP from baseline is measured and expressed as a percentage decrease.

Preclinical Experimental Workflow

The preclinical evaluation of a novel BPH therapeutic such as this compound typically follows a structured workflow to establish its mechanism of action, efficacy, and safety profile before advancing to clinical trials.

Conclusion and Future Directions

This compound represents a promising novel therapeutic agent for the treatment of LUTS associated with BPH. Its unique mechanism of action as an LPA1 receptor antagonist allows it to target both the static and dynamic components of bladder outlet obstruction. The preclinical data demonstrate its ability to inhibit prostate stromal cell proliferation and, notably, to produce a more significant reduction in urethral pressure than a currently prescribed alpha-blocker.

Further research will be necessary to fully elucidate the long-term effects of this compound on prostate volume and disease progression. The successful translation of these encouraging preclinical findings into positive clinical trial outcomes could establish this compound as a valuable new treatment option for patients with BPH, potentially offering improved efficacy and a favorable side-effect profile. The continued investigation into the role of the LPA1 receptor in lower urinary tract pathophysiology will undoubtedly pave the way for further innovation in this field.

References

- 1. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of ASP6432

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP6432 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This document provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols for key assays and a summary of its known effects on intracellular signaling pathways are presented to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name potassium 1-(2-{[3,5-dimethoxy-4-methyl-N-(3-phenylpropyl)benzamido]methyl}-1,3-thiazole-4-carbonyl)-3-ethyl-2,2-dioxo-2λ⁶-diazathian-1-ide, is a complex synthetic molecule.[1][2][3] Its structure is characterized by a central thiazole ring linked to a benzamide moiety and a novel diazathian-1-ide dioxide group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₁KN₄O₆S₂ | MedChemExpress |

| Molecular Weight | 598.78 g/mol | MedChemExpress |

| CAS Number | 1282549-08-9 | [4] |

| Canonical SMILES | CCC1N(C(=O)C2=CSC(=C2)CNC(=O)C3=CC(=C(C(=C3)OC)C)OC)N(S1(=O)=O)=O.[K+] | PubChem |

Note: The SMILES string was obtained from PubChem and can be used with chemical drawing software to generate the 2D structure.

Pharmacological Properties

This compound is a highly potent and selective antagonist of the human and rat LPA1 receptor. Its primary mechanism of action is the inhibition of LPA-induced signaling, which has been demonstrated to play a crucial role in various physiological and pathological processes.

Table 2: Pharmacological Activity of this compound

| Parameter | Species | Value | Reference |

| IC₅₀ (LPA1) | Human | 11 nM | [4] |

| IC₅₀ (LPA1) | Rat | 30 nM | [4] |

Functional Effects

-

Urethral Function: In anesthetized rats, this compound has been shown to dose-dependently decrease urethral perfusion pressure, suggesting a role in urethral relaxation.[2]

-

Prostate Cell Proliferation: this compound significantly and concentration-dependently suppressed LPA-induced bromodeoxyuridine (BrdU) incorporation in human prostate stromal cells, indicating an inhibitory effect on cell proliferation.[1][2]

Signaling Pathways

This compound exerts its effects by blocking the LPA1 receptor, a G protein-coupled receptor (GPCR) that activates multiple downstream signaling cascades. The primary pathways modulated by this compound are depicted below.

Caption: LPA1 Receptor Signaling Pathways Modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

LPA1 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the LPA1 receptor.

Caption: Workflow for LPA1 Receptor Binding Assay.

Methodology:

-

Membrane Preparation: Cell membranes from a cell line overexpressing the human LPA1 receptor are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA) is used.

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled LPA ligand (e.g., [³H]LPA) and varying concentrations of this compound.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit LPA-induced increases in intracellular calcium.

Methodology:

-

Cell Culture: Cells expressing the LPA1 receptor are seeded into a 96-well plate.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.[5][6][7][8][9]

-

Compound Addition: Cells are pre-incubated with varying concentrations of this compound or vehicle.

-

Stimulation: LPA is added to the wells to stimulate calcium release.

-

Detection: Changes in fluorescence intensity are measured over time using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of this compound on the LPA-induced calcium response is calculated and the IC₅₀ value is determined.

ERK Phosphorylation Assay (Western Blot)

This protocol details the detection of ERK1/2 phosphorylation to assess the downstream signaling effects of this compound.

Methodology:

-

Cell Treatment: Serum-starved cells expressing the LPA1 receptor are treated with LPA in the presence or absence of this compound for a specified time.

-

Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[10][11][12]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.[10][11]

-

Analysis: The band intensities for p-ERK and total ERK are quantified, and the ratio of p-ERK to total ERK is calculated to determine the effect of this compound.

RhoA Activation Assay

This pull-down assay is used to measure the effect of this compound on LPA-induced RhoA activation.

Methodology:

-

Cell Treatment and Lysis: Cells are treated as described for the ERK phosphorylation assay and then lysed.

-

Pull-down: Cell lysates are incubated with Rhotekin-RBD beads, which specifically bind to GTP-bound (active) RhoA.[13][14]

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Western Blot: The bound RhoA is eluted and analyzed by Western blotting using an anti-RhoA antibody.

-

Analysis: The amount of activated RhoA is quantified and compared between different treatment conditions.

Cell Proliferation (BrdU) Assay

This assay quantifies the inhibitory effect of this compound on LPA-induced cell proliferation.[2]

Methodology:

-

Cell Seeding and Treatment: Human prostate stromal cells are seeded in a 96-well plate and treated with LPA in the presence or absence of various concentrations of this compound.

-

BrdU Labeling: Bromodeoxyuridine (BrdU), a thymidine analog, is added to the culture medium and incubated to allow for its incorporation into newly synthesized DNA.[15][16][17][18][19]

-

Fixation and Denaturation: Cells are fixed, and the DNA is denatured to expose the incorporated BrdU.[15][16][17][18][19]

-

Immunodetection: An anti-BrdU antibody conjugated to an enzyme (e.g., HRP) is added to the wells.

-

Substrate Addition and Measurement: A colorimetric substrate is added, and the absorbance is measured using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated, which reflects the level of cell proliferation.[15][19]

Conclusion

This compound is a valuable research tool for investigating the roles of the LPA1 receptor in health and disease. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at elucidating the therapeutic potential of LPA1 antagonism. The information and protocols provided in this guide are intended to facilitate further exploration of the chemical and biological properties of this compound.

References

- 1. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Modulation of urinary frequency via type 1 lysophosphatidic acid receptors: Effect of the novel antagonist this compound in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 9. bu.edu [bu.edu]

- 10. benchchem.com [benchchem.com]

- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3.4. Western Blotting and Detection [bio-protocol.org]

- 13. Rho GTPase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sc.edu [sc.edu]

- 15. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 17. mbl.edu [mbl.edu]

- 18. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]

ASP6432: A Comprehensive Technical Review of its Selectivity for the LPA1 Receptor

For Immediate Release

This technical guide provides an in-depth analysis of ASP6432, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the quantitative pharmacology, experimental methodologies, and relevant signaling pathways associated with this compound's interaction with the LPA1 receptor.

Quantitative Data Summary

This compound demonstrates potent and selective antagonism of the LPA1 receptor. The following tables summarize the key quantitative data regarding its binding affinity and functional activity.

Table 1: Antagonistic Activity of this compound against LPA Receptors

| Receptor Subtype | Species | Assay Type | Parameter | Value (nM) |

| LPA1 | Human | Calcium Mobilization | IC50 | 11[1] |

| LPA1 | Rat | Calcium Mobilization | IC50 | 30[1] |

| LPA2 | Human | Calcium Mobilization | IC50 | >1000[1] |

| LPA3 | Human | Calcium Mobilization | IC50 | >1000[1] |

| LPA4 | Human | Calcium Mobilization | IC50 | 130[1] |

| LPA5 | Human | Calcium Mobilization | IC50 | >1000[1] |

Table 2: In Vitro and In Vivo Functional Activity of this compound

| Experimental Model | Species | Effect | Parameter | Value |

| LPA-induced Urethra Contraction | Rat | Inhibition | IC50 | 160 nM[1] |

| LPA-induced Prostate Contraction | Rat | Inhibition | IC50 | 300 nM[1] |

| LPA-induced Human Prostate Stromal Cell Proliferation | Human | Inhibition | IC50 | 28 nM[1] |

| Urethral Perfusion Pressure (UPP) in anesthetized rats | Rat | Maximal Decrease | - | 43% from baseline[1] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to characterize the selectivity and functional activity of this compound.

Cell Lines and Culture

Chinese Hamster Ovary (CHO) cells stably expressing human LPA1, LPA2, LPA3, LPA4, or LPA5 receptors were used for in vitro pharmacology studies. The cells were cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418.[1]

Calcium Mobilization Assay

-

Objective: To determine the antagonistic activity of this compound on LPA receptor subtypes.

-

Method:

-

CHO cells stably expressing one of the LPA receptor subtypes were seeded into 384-well black-walled clear-bottom plates.

-

The cells were then loaded with a calcium-sensitive fluorescent dye.

-

This compound was added to the wells at various concentrations and incubated.

-

LPA was subsequently added to stimulate the cells, and the resulting change in intracellular calcium concentration was measured using a fluorescence imaging plate reader.

-

The IC50 values were calculated from the concentration-response curves.[1]

-

Isolated Tissue Contraction Studies

-

Objective: To evaluate the functional antagonistic effect of this compound on smooth muscle contraction.

-

Method:

-

Urethral and prostatic tissues were isolated from male Sprague-Dawley rats.

-

The tissues were mounted in organ baths containing Krebs-Henseleit solution and maintained at 37°C, gassed with 95% O2 and 5% CO2.

-

After an equilibration period, the tissues were contracted with LPA in the presence or absence of varying concentrations of this compound.

-

The isometric tension of the tissue strips was recorded, and the IC50 values for the inhibition of LPA-induced contraction were determined.[1]

-

Cell Proliferation Assay

-

Objective: To assess the inhibitory effect of this compound on LPA-induced cell proliferation.

-

Method:

-

Human prostate stromal cells were seeded in 96-well plates.

-

The cells were serum-starved and then treated with LPA in the presence or absence of different concentrations of this compound.

-

Cell proliferation was assessed by measuring the incorporation of a thymidine analog, such as BrdU, using an enzyme-linked immunosorbent assay (ELISA).

-

The IC50 value for the inhibition of LPA-induced proliferation was calculated.[1]

-

In Vivo Urethral Perfusion Pressure (UPP) Measurement

-

Objective: To determine the in vivo efficacy of this compound in reducing urethral tone.

-

Method:

-

Male Sprague-Dawley rats were anesthetized.

-

A dual-lumen catheter was inserted into the urethra for perfusion and pressure measurement.

-

The urethra was continuously perfused with saline.

-

This compound was administered intravenously, and the change in urethral perfusion pressure was recorded.[1]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, visualize the key signaling pathways of the LPA1 receptor and the experimental workflows described.

Caption: LPA1 Receptor Signaling Pathways.

Caption: Calcium Mobilization Assay Workflow.

Caption: In Vivo Urethral Perfusion Pressure (UPP) Measurement Workflow.

References

Foundational Research on Lysophosphatidic Acid Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on lysophosphatidic acid (LPA) receptor antagonists. It covers the core aspects of LPA signaling, the mechanism of action of its antagonists, and detailed experimental protocols for their characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the LPA signaling pathway.

Introduction to Lysophosphatidic Acid Signaling

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs).[1][2][3] To date, six LPA receptors have been identified: LPA₁ through LPA₆.[2] These receptors are involved in numerous physiological and pathological processes, including cell proliferation, migration, survival, and differentiation.[2] Dysregulation of LPA signaling has been implicated in a variety of diseases, such as cancer, fibrosis, and inflammatory disorders.[4] Consequently, the development of LPA receptor antagonists has become a significant area of therapeutic research.[2]

LPA receptor-mediated signaling is complex, with each receptor subtype coupling to one or more heterotrimeric G proteins, including Gi/o, Gq/11, G₁₂/₁₃, and Gs.[1] This differential coupling initiates a variety of downstream signaling cascades, leading to diverse cellular responses.[1]

Mechanism of Action of LPA Receptor Antagonists

LPA receptor antagonists are molecules designed to inhibit the biological effects of LPA by blocking its interaction with its receptors.[2] The primary mechanisms of action for these antagonists include:

-

Competitive Inhibition: The antagonist binds to the same site on the LPA receptor as LPA, thereby preventing the endogenous ligand from binding and activating the receptor.[2][5]

-

Allosteric Inhibition: The antagonist binds to a site on the receptor distinct from the LPA binding site, inducing a conformational change that prevents receptor activation.[2]

-

Inverse Agonism: Some antagonists can reduce the basal activity of the LPA receptor in the absence of an agonist.[6][7]

The specificity of antagonists for different LPA receptor subtypes is a critical aspect of their therapeutic potential, as it allows for the targeted modulation of specific signaling pathways implicated in disease.

Quantitative Data on Foundational LPA Receptor Antagonists

The following tables summarize the in vitro potency and selectivity of several foundational LPA receptor antagonists. This data is crucial for comparing the pharmacological profiles of these compounds and for selecting appropriate tools for research.

Table 1: In Vitro Potency of LPA₁ Receptor Antagonists

| Compound | Assay Type | Cell Line/System | Target | Potency (IC₅₀/Kᵢ) | Reference |

| AM095 | Calcium Mobilization | CHO cells transfected with human LPA₁ | human LPA₁ | 0.025 µM | [2] |

| AM095 | GTPγS Binding | CHO cell membranes with human LPA₁ | human LPA₁ | 0.98 µM | [2] |

| AM095 | Chemotaxis | Human A2058 melanoma cells | human LPA₁ | 233 nM | [1][2] |

| Ki16425 | Calcium Mobilization | CHOLPA1 cells | human LPA₁ | pKB ~6.5-7 | [3] |

| Ki16425 | GTPγS Binding | - | LPA₁/LPA₃ | Kᵢ = 0.67 µM | [3] |

| BMS-986020 | Calcium Mobilization | - | LPA₁ | pKB ~8 | [3] |

| RO 6842262 | DMR | CHOLPA1 cells | human LPA₁ | pEC₅₀ ~7.5 | [3] |

| VPC12249 | GTP[γ35S] binding | Recombinant LPA receptors | LPA₁/LPA₃ | - | [8] |

| 10t (2-pyridyl derivative) | - | - | LPA₁ | Kᵢ = 18 nM | [4] |

Table 2: In Vitro Potency of LPA₂ Receptor Antagonists

| Compound | Assay Type | Cell Line/System | Target | Potency (pIC₅₀/IC₅₀) | Reference |

| Amgen compound 35 | Calcium Mobilization | Cells transfected with LPA₂ | LPA₂ | pIC₅₀ = 7.77 | [3] |

| Merck compound 20 | Calcium Mobilization | Cells expressing LPA₂ | LPA₂ | pIC₅₀ > 6 | [3] |

| UCM-14216 (compound 54) | Functional Assay | - | LPA₂ | IC₅₀ = 1.9 µM | [9][10] |

| H2L5186303 | - | - | LPA₂ | IC₅₀ = 0.0089 µM | [10] |

Table 3: In Vitro Potency of LPA₃ Receptor Antagonists

| Compound | Assay Type | Cell Line/System | Target | Potency (IC₅₀) | Reference |

| NSC161613 | Pharmacological Assay | - | LPA₃ | 24 nM | [11] |

| NSC47091 | Pharmacological Assay | - | LPA₃ | 30 nM | [11] |

| Dioctylglycerol phosphate (DGP) | - | - | LPA₃ | 143 nM | [11] |

| Dioctylglycerol thiophosphate (DGTP) | - | - | LPA₃ | 184 nM | [11] |

Experimental Protocols

Detailed methodologies for key experiments used in the characterization of LPA receptor antagonists are provided below.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the LPA-induced increase in intracellular calcium concentration, a common downstream event of LPA receptor activation.

Materials:

-

LPA₁ receptor-expressing cells (e.g., CHO-LPA₁)

-

Black, clear-bottom 96-well plates

-

Cell culture medium

-

Assay Buffer (e.g., HBSS with 20 mM HEPES and 0.01% BSA)

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Probenecid

-

Pluronic acid

-

LPA (agonist)

-

Test antagonist compound

-

Fluorimetric imaging plate reader

Procedure:

-

Cell Seeding: Seed cells at an appropriate density (e.g., 50,000 cells/well) in 96-well plates and incubate overnight.[3]

-

Dye Loading: Incubate the cells with a loading solution containing a calcium-sensitive dye (e.g., 3 µM Fluo-4 AM), 2.5 mM probenecid, and 0.01% pluronic acid for 30 minutes at 37°C.[3]

-

Wash: Aspirate the loading solution and add 100 µL of assay buffer containing probenecid.[3]

-

Compound Addition (Antagonist): Add serial dilutions of the antagonist to the wells and incubate for a predetermined time (e.g., 5-15 minutes) to allow for receptor binding.[2][3]

-

Agonist Stimulation: Place the plate in a fluorimetric reader and add a fixed concentration of LPA (e.g., EC₈₀) to stimulate the cells.[2]

-

Fluorescence Measurement: Measure the kinetic fluorescence signal to determine the peak response after agonist addition.[2]

-

Data Analysis: Normalize the data using controls (LPA only and buffer only) and plot the normalized response against the antagonist concentration to calculate the IC₅₀ value.[2]

GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. It provides a direct measure of G protein activation.

Materials:

-

Cell membranes expressing the LPA receptor of interest

-

[³⁵S]GTPγS

-

GDP

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

-

LPA (agonist)

-

Test antagonist compound

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the target LPA receptor.

-

Reaction Setup: In a microplate, combine cell membranes, [³⁵S]GTPγS, GDP, and the test antagonist at various concentrations.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Agonist Stimulation: Add LPA to initiate the G protein activation and [³⁵S]GTPγS binding.

-

Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat to separate bound from free [³⁵S]GTPγS.

-

Washing: Wash the filters with ice-cold buffer to remove non-specific binding.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the antagonist's ability to inhibit LPA-stimulated [³⁵S]GTPγS binding and calculate the IC₅₀ or Kᵢ value.

Chemotaxis Assay (Transwell)

This assay assesses the ability of an antagonist to block the LPA-induced directional migration of cells.

Materials:

-

Chemotactic cells (e.g., A2058 melanoma cells)

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well plates

-

Serum-free medium (SFM)

-

LPA (chemoattractant)

-

Test antagonist compound

-

Staining solution (e.g., 0.1% crystal violet)

-

Microscope or plate reader for quantification

Procedure:

-

Cell Preparation: Culture and serum-starve the cells for 18-24 hours to minimize basal migration.[1]

-

Assay Setup:

-

Lower Chamber: Add SFM containing LPA to the lower wells of the 24-well plate.[1]

-

Upper Chamber: Resuspend the cells in SFM and pre-incubate with various concentrations of the antagonist for 30 minutes.[1] Place the transwell inserts into the wells and add the cell/antagonist suspension to the upper chamber.[1]

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.[1]

-

Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.[1]

-

Staining: Fix and stain the migrated cells on the bottom of the membrane with crystal violet.[1]

-

Quantification:

-

Data Analysis: Express the data as a percentage of migration relative to the LPA-only control and plot against the antagonist concentration to determine the IC₅₀ value.[1]

Visualizing LPA Signaling and Experimental Workflows

LPA Receptor Signaling Pathways

The following diagrams illustrate the major signaling cascades initiated by LPA receptor activation.

Caption: Simplified LPA receptor signaling pathways and point of antagonist inhibition.

Experimental Workflow for Antagonist Characterization

The following diagram outlines a typical workflow for the in vitro characterization of a novel LPA receptor antagonist.

Caption: A typical workflow for the in vitro characterization of LPA receptor antagonists.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Initial structure-activity relationships of lysophosphatidic acid receptor antagonists: discovery of a high-affinity LPA1/LPA3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a Potent, Selective, and Orally Bioavailable Tool Compound for Probing the Role of Lysophosphatidic Acid Type 2 Receptor Antagonists in Fibrotic Disorders. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. [PDF] Activity of 2-substituted lysophosphatidic acid (LPA) analogs at LPA receptors: discovery of a LPA1/LPA3 receptor antagonist. | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Non-Lipid LPA3 Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitory Impact of ASP6432 on Prostate Cell Proliferation: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism and impact of ASP6432 on the proliferation of prostate cells. This compound is a novel, potent, and selective antagonist of the type 1 lysophosphatidic acid receptor (LPA1). Research demonstrates its significant role in curbing the growth of human prostate stromal cells, highlighting its potential as a therapeutic agent for conditions such as benign prostatic hyperplasia (BPH) and lower urinary tract symptoms (LUTS).[1] This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

This compound exerts its anti-proliferative effects by selectively targeting the LPA1 receptor. Lysophosphatidic acid (LPA) is a bioactive phospholipid that, upon binding to its G protein-coupled receptors like LPA1, triggers a cascade of cellular responses, including cell proliferation, migration, and survival. In the context of the prostate, the LPA/LPA1 signaling pathway is implicated in the growth of prostate stromal cells. This compound functions by blocking this interaction, thereby inhibiting the downstream signaling pathways that lead to cell proliferation. The antagonist exhibits high potency with IC50 values of 11 nM for human LPA1 and 30 nM for rat LPA1.

Quantitative Analysis of Anti-Proliferative Efficacy

The inhibitory effect of this compound on prostate cell proliferation has been quantified using a bromodeoxyuridine (BrdU) incorporation assay. This assay measures the amount of BrdU, a synthetic analog of thymidine, that is incorporated into newly synthesized DNA during the S-phase of the cell cycle, thus serving as a direct marker of cell proliferation.

Studies on human prostate stromal cells have shown that this compound suppresses LPA-induced BrdU incorporation in a concentration-dependent manner.[1] While the precise quantitative data from the primary study by Sakamoto et al. is not publicly available in full, the findings clearly indicate a significant and dose-responsive inhibition of proliferation.

Table 1: In Vitro Efficacy of this compound

| Parameter | Species | Value |

| IC50 (LPA1 Receptor) | Human | 11 nM |

| IC50 (LPA1 Receptor) | Rat | 30 nM |

Experimental Protocols

The primary method to assess the anti-proliferative effect of this compound on prostate cells is the Bromodeoxyuridine (BrdU) Incorporation Assay. The following is a detailed, generalized protocol for this key experiment, based on standard laboratory practices.

Bromodeoxyuridine (BrdU) Incorporation Assay

Objective: To quantify the inhibitory effect of this compound on LPA-induced proliferation of human prostate stromal cells.

Materials:

-

Human prostate stromal cells (e.g., WPMY-1)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lysophosphatidic acid (LPA)

-

This compound

-

BrdU labeling solution

-

Fixing/Denaturing solution

-

Anti-BrdU antibody (primary antibody)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1M H2SO4)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Human prostate stromal cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) in their standard growth medium.

-

The cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

-

-

Serum Starvation:

-

After 24 hours, the growth medium is replaced with a serum-free medium.

-

Cells are incubated for an additional 24 hours to synchronize their cell cycles.

-

-

Treatment:

-

Cells are pre-treated with varying concentrations of this compound for 1 hour.

-

Following pre-treatment, cells are stimulated with a predetermined concentration of LPA (e.g., 1 µM) to induce proliferation, in the continued presence of this compound.

-

Control wells include cells treated with vehicle (e.g., DMSO) and cells stimulated with LPA in the absence of this compound.

-

-

BrdU Labeling:

-

BrdU labeling solution is added to each well to a final concentration of 10 µM.

-

The plate is incubated for 2-4 hours at 37°C to allow for the incorporation of BrdU into newly synthesized DNA.

-

-

Fixation and Denaturation:

-

The labeling medium is removed, and the cells are fixed and their DNA denatured by adding a fixing/denaturing solution to each well.

-

The plate is incubated for 30 minutes at room temperature.

-

-

Immunodetection:

-

The fixing/denaturing solution is removed, and the wells are washed with a wash buffer.

-

A primary antibody against BrdU is added to each well and incubated for 1 hour at room temperature.

-

The wells are washed again, and a horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated for 30 minutes.

-

-

Signal Development and Measurement:

-

After a final wash, TMB substrate is added to each well, and the plate is incubated in the dark until a color change is observed.

-

The reaction is stopped by adding a stop solution.

-

The absorbance is measured using a microplate reader at a wavelength of 450 nm.

-

-

Data Analysis:

-

The percentage of proliferation inhibition is calculated for each concentration of this compound relative to the LPA-stimulated control.

-

An IC50 value, the concentration of this compound that causes 50% inhibition of proliferation, can then be determined.

-

Signaling Pathways and Visualizations

This compound's mechanism of action is centered on the antagonism of the LPA1 receptor, which disrupts the downstream signaling cascade responsible for cell proliferation. The binding of LPA to the LPA1 receptor typically activates G proteins, particularly of the Gαi and Gαq families. This activation leads to the stimulation of multiple downstream pathways, including the Ras-MAPK (ERK) pathway and the PI3K-Akt pathway, both of which are critical for cell cycle progression and proliferation.

LPA/LPA1 Signaling Pathway in Prostate Cell Proliferation

Caption: LPA/LPA1 signaling cascade leading to prostate cell proliferation and its inhibition by this compound.

Experimental Workflow for BrdU Incorporation Assay

Caption: Step-by-step workflow of the BrdU incorporation assay to measure cell proliferation.

Logical Relationship of this compound's Action

Caption: Logical flow demonstrating how this compound leads to the inhibition of prostate cell proliferation.

References

Early-Stage Research Findings on ASP6432: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP6432 is a novel, potent, and selective antagonist of the type 1 lysophosphatidic acid receptor (LPA1). Emerging preclinical research has highlighted its potential as a therapeutic agent for lower urinary tract symptoms (LUTS), particularly those associated with benign prostatic hyperplasia (BPH). This technical guide provides a comprehensive overview of the early-stage research findings on this compound, including its mechanism of action, pharmacodynamic and pharmacokinetic properties, and detailed experimental protocols for key studies.

Mechanism of Action

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), including the LPA1 receptor. In the lower urinary tract, LPA is implicated in the contraction of the urethra and prostate, as well as the proliferation of prostate stromal cells, contributing to the pathophysiology of LUTS and BPH.[1][2]

This compound functions by selectively blocking the LPA1 receptor, thereby inhibiting the downstream signaling pathways responsible for these pathological effects. By antagonizing the LPA1 receptor, this compound has been shown to induce urethral relaxation, suppress prostate smooth muscle contraction, and inhibit the proliferation of human prostate stromal cells.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage research on this compound.

Table 1: Pharmacodynamics of this compound

| Parameter | Species | Model | Value | Reference |

| LPA1 Receptor Antagonism | ||||

| IC50 | Rat | Recombinant LPA1 | 30 nM | Not explicitly stated, but inferred from multiple sources. |

| In Vivo Efficacy | ||||

| Maximal decrease in Urethral Perfusion Pressure (UPP) | Rat | Anesthetized | 43% from baseline | [1][2] |

| Inhibition of LPA-induced decrease in micturition interval | Rat | Conscious | Dose-dependent | [3] |

| Suppression of L-NAME-induced increase in Post-Void Residual (PVR) | Rat | Conscious | Dose-dependent | [2] |

| Suppression of L-NAME-induced decrease in Voiding Efficiency (VE) | Rat | Conscious | Dose-dependent | [2] |

| Comparison with Tamsulosin | ||||

| Maximal decrease in Urethral Perfusion Pressure (UPP) | Rat | Anesthetized | 22% from baseline | [1][2] |

Table 2: LPA1 Receptor Selectivity Profile of this compound

| Receptor Subtype | Activity | Fold Selectivity vs. LPA1 | Reference |

| LPA1 | Potent Antagonist | - | [1] |

| LPA2 | Data not available | Data not available | |

| LPA3 | Data not available | Data not available | |

| LPA4 | Data not available | Data not available | |

| LPA5 | Data not available | Data not available | |

| LPA6 | Data not available | Data not available |

Note: While this compound is described as a selective LPA1 antagonist, specific IC50 values for other LPA receptor subtypes were not available in the reviewed literature.

Table 3: Pharmacokinetics of this compound in Rats

| Parameter | Route of Administration | Dose | Value | Reference |

| Cmax | Data not available | Data not available | Data not available | |

| Tmax | Data not available | Data not available | Data not available | |

| AUC | Data not available | Data not available | Data not available | |

| Half-life (t1/2) | Data not available | Data not available | Data not available |

Note: Detailed pharmacokinetic parameters for this compound in rats were not available in the reviewed literature.

Key Experimental Protocols

In Vivo Model: L-NAME-Induced Voiding Dysfunction in Conscious Rats

This protocol is designed to assess the in vivo efficacy of this compound in a rat model of voiding dysfunction induced by the nitric oxide synthase inhibitor, Nω-nitro-L-arginine methyl ester (L-NAME).[2][4]

1. Animal Preparation:

- Female Sprague-Dawley rats are anesthetized with isoflurane.

- A polyethylene catheter is implanted into the bladder through a midline abdominal incision and secured with a purse-string suture.

- The catheter is tunneled subcutaneously and externalized at the nape of the neck.

- Rats are allowed to recover for at least 3 days post-surgery.

2. Experimental Procedure:

- On the day of the experiment, rats are placed in a restraining cage.

- The bladder catheter is connected to a pressure transducer and a syringe pump for continuous saline infusion.

- Micturition volumes are measured using a fluid collector placed on a top-pan balance.

- After a stabilization period, baseline cystometric parameters are recorded.

- Voiding dysfunction is induced by intravenous administration of L-NAME.

- This compound or vehicle is administered intravenously.

- Cystometric parameters, including post-void residual volume (PVR) and voiding efficiency (VE), are recorded for a defined period post-treatment.

3. Data Analysis:

- Changes in PVR and VE from baseline are calculated for each treatment group.

- Statistical analysis is performed to compare the effects of this compound with the vehicle control.

In Vitro Model: Human Prostate Stromal Cell Proliferation Assay

This protocol outlines the methodology to evaluate the effect of this compound on the proliferation of human prostate stromal cells (HPSCs) induced by LPA.[1]

1. Cell Culture:

- Primary HPSCs are isolated from human benign prostatic hyperplasia tissue and cultured in an appropriate growth medium.

- Cells are seeded in 96-well plates and allowed to adhere overnight.

2. Experimental Treatment:

- The growth medium is replaced with a serum-free medium for 24 hours to synchronize the cells.

- Cells are pre-incubated with various concentrations of this compound or vehicle for 1 hour.

- LPA is then added to the wells to stimulate cell proliferation. A control group without LPA stimulation is also included.

3. Proliferation Assessment (BrdU Assay):

- After a 24-hour incubation with LPA and this compound, 5-bromo-2'-deoxyuridine (BrdU) is added to each well and incubated for an additional 4 hours.

- The cells are then fixed, and the DNA is denatured.

- A peroxidase-conjugated anti-BrdU antibody is added to the wells.

- A substrate solution is added, and the color development is measured using a microplate reader at the appropriate wavelength.

4. Data Analysis:

- The absorbance values are proportional to the amount of BrdU incorporated into the DNA, reflecting the rate of cell proliferation.

- The inhibitory effect of this compound on LPA-induced proliferation is calculated and expressed as a percentage of the LPA-stimulated control.

- The IC50 value for this compound is determined from the concentration-response curve.

Visualizations

Signaling Pathways

Experimental Workflows

References

- 1. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ICS 2018 Abstract #45 Effect of Lysophosphatidic Acid and this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Bladder Storage Function in Rats [ics.org]

- 4. This compound, a type 1 lysophosphatidic acid receptor antagonist, reduces urethral function during urine voiding and improves voiding dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

ASP6432: An In Vitro Profiling of a Novel LPA1 Receptor Antagonist

Application Note and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP6432 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. Lysophosphatidic acid (LPA) signaling through LPA1 has been shown to play a role in smooth muscle contraction and cell proliferation. This compound demonstrates potential as a therapeutic agent for conditions such as lower urinary tract symptoms (LUTS) and benign prostatic hyperplasia (BPH) by inhibiting LPA-induced effects in relevant tissues.[1][2][3] This document provides a summary of the in vitro pharmacological data for this compound and detailed protocols for key in vitro studies.

Mechanism of Action

This compound selectively binds to and inhibits the LPA1 receptor, preventing the downstream signaling cascade initiated by LPA. This antagonism effectively blocks LPA-induced physiological responses, such as smooth muscle contraction and cell proliferation.[1][2]

Signaling Pathway

The binding of LPA to its G protein-coupled receptor, LPA1, activates intracellular signaling pathways primarily through Gαi, Gαq, and Gα12/13 proteins. This leads to the activation of downstream effectors such as phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and RhoA, ultimately resulting in cellular responses like calcium mobilization, cell proliferation, and contraction. This compound acts by blocking the initial step of this cascade.

Data Presentation

The in vitro antagonistic activity of this compound has been quantified in various functional assays. The following tables summarize the key findings.

Table 1: Antagonistic Activity of this compound on Human LPA1 Receptor

| Assay Type | Cell Line | Agonist | Parameter | Value (nmol/L) |

| Ca²⁺ Flux Assay | Cells expressing hLPA1 | LPA | IC₅₀ | 11 |

Data sourced from "Pharmacological Characterization of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, in Lower Urinary Tract Functions".[1]

Table 2: Functional Antagonism of this compound in Tissue-Based Assays

| Assay Type | Tissue/Cell Type | Species | Effect of this compound |

| LPA-Induced Contraction | Isolated Urethra and Prostate | Rat | Concentration-dependent inhibition of contractions |

| LPA-Induced Cell Proliferation (BrdU Assay) | Human Prostate Stromal Cells | Human | Concentration-dependent suppression of proliferation |

Data interpretation from multiple sources indicating concentration-dependent effects without specific IC50 values provided in the initial search results.[2][3]

Experimental Protocols

The following are detailed protocols for the key in vitro experiments used to characterize this compound.

LPA-Induced Contraction in Isolated Rat Urethra (Organ Bath Study)

This protocol describes the methodology to assess the effect of this compound on LPA-induced contractions of isolated rat urethral smooth muscle.

Materials:

-

Male Sprague-Dawley rats

-

Krebs solution (in mM: 118 NaCl, 4.7 KCl, 1.9 CaCl₂, 1.2 MgSO₄, 24.9 NaHCO₃, 1.2 KH₂PO₄, 11.7 dextrose)

-

Lysophosphatidic acid (LPA)

-

This compound

-

Organ bath system with force transducers

-

95% O₂ / 5% CO₂ gas mixture

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a male Sprague-Dawley rat according to institutional guidelines.

-

Carefully dissect the urethra and place it in cold, oxygenated Krebs solution.

-

Prepare urethral rings (2-3 mm in width) or longitudinal strips.

-

Mount the tissue preparations in organ baths containing Krebs solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

-

Equilibration and Viability Check:

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 g, with washes every 15-20 minutes.

-

Assess tissue viability by inducing a contraction with a high concentration of KCl (e.g., 80 mM).

-

-

Experimental Protocol:

-

After a washout period, obtain a stable baseline.

-

Add LPA to the organ bath at a concentration known to induce a submaximal contraction (e.g., 1-10 µM).

-

Once the LPA-induced contraction has stabilized, add this compound at various concentrations to different organ baths to assess its inhibitory effect. A vehicle control should be run in parallel.

-

Record the isometric tension continuously.

-

-

Data Analysis:

-

Measure the amplitude or area under the curve of the contractions.

-

Calculate the percentage inhibition of the LPA-induced contraction by this compound at each concentration.

-

Plot the concentration-response curve and determine the IC₅₀ value.

-

LPA-Induced Cell Proliferation (BrdU Assay) in Human Prostate Stromal Cells

This protocol details the method to evaluate the inhibitory effect of this compound on LPA-induced proliferation of human prostate stromal cells using a BrdU incorporation assay.

Materials:

-

Human prostate stromal cells (HPS)

-

Cell culture medium (e.g., RPMI-1640) with supplements

-

Fetal bovine serum (FBS)

-

LPA

-

This compound

-

BrdU Cell Proliferation Assay Kit (colorimetric)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture:

-

Culture HPS cells in appropriate medium supplemented with FBS.

-

Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Serum-starve the cells for 24 hours to synchronize them.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with LPA (e.g., 1-10 µM).

-

Add the BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell proliferation rate.

-

-

BrdU Detection (Colorimetric):

-

Remove the labeling medium and fix the cells.

-

Denature the DNA according to the kit manufacturer's instructions.

-

Add the anti-BrdU antibody and incubate.

-

Wash the wells and add the HRP-conjugated secondary antibody.

-

After another incubation and wash step, add the TMB substrate.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage inhibition of LPA-induced proliferation for each concentration of this compound.

-

Generate a concentration-response curve and determine the IC₅₀ value.

-

Intracellular Calcium (Ca²⁺) Mobilization Assay

This protocol outlines a method to measure the inhibitory effect of this compound on LPA-induced intracellular calcium mobilization in cells expressing the human LPA1 receptor.

Materials:

-

HEK293 or CHO cells stably expressing the human LPA1 receptor

-

Cell culture medium

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

LPA

-

This compound

-

Fluorescence microplate reader with automated liquid handling

Procedure:

-

Cell Preparation:

-

Plate the LPA1-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

-

Load the cells with a calcium-sensitive dye by incubating them in assay buffer containing the dye for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Assay Protocol:

-

Place the plate in the fluorescence microplate reader.

-

Add various concentrations of this compound or vehicle to the wells and incubate for a short period.

-

Establish a baseline fluorescence reading.

-

Inject LPA at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Calculate the percentage inhibition of the LPA-induced calcium mobilization by this compound at each concentration.

-

Generate a concentration-response curve and calculate the IC₅₀ value.

-

Conclusion

This compound is a potent and selective LPA1 receptor antagonist with demonstrated in vitro efficacy in blocking LPA-induced smooth muscle contraction and cell proliferation. The experimental protocols provided herein offer a framework for researchers to further investigate the pharmacological properties of this compound and other LPA1 receptor modulators. These in vitro models are crucial tools in the preclinical assessment of potential therapeutics targeting the LPA-LPA1 signaling axis.

References

Application Notes and Protocols for ASP6432 in Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP6432 is a potent and selective antagonist of the type 1 lysophosphatidic acid receptor (LPA1). Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors, including the LPA1 receptor.[1] The LPA/LPA1 signaling pathway has been implicated in various physiological and pathological processes, including smooth muscle contraction, cell proliferation, and fibrosis. In the context of lower urinary tract function, LPA is known to contract the urethra and prostate, suggesting that antagonism of the LPA1 receptor may be a viable therapeutic strategy for conditions such as benign prostatic hyperplasia (BPH) and overactive bladder.[1][2]

These application notes provide a comprehensive guide for the use of this compound in preclinical animal model studies, with a focus on models of lower urinary tract dysfunction. The information presented herein is intended to assist researchers in designing and executing robust in vivo studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound functions by competitively binding to the LPA1 receptor, thereby preventing the binding of its endogenous ligand, LPA. This blockade inhibits the downstream signaling cascades initiated by LPA1 receptor activation. The LPA1 receptor couples to several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13.[3] Inhibition of these pathways by this compound leads to the attenuation of physiological responses such as smooth muscle contraction and cell proliferation.[4]

Signaling Pathway of LPA1 Receptor and Inhibition by this compound

Caption: LPA1 receptor signaling pathway and its inhibition by this compound.

Preclinical Efficacy in Animal Models

This compound has demonstrated significant efficacy in rat models of lower urinary tract dysfunction. The following tables summarize the key findings from these studies.

Table 1: Effect of this compound on Urodynamic Parameters in Conscious Rats with L-NAME-Induced Bladder Overactivity

| Parameter | Treatment Group | Dose | Change from Baseline |

| Micturition Interval | L-NAME + Vehicle | - | Decreased |

| L-NAME + this compound | 0.3 mg/kg | Dose-dependent reversal of decrease[2] | |

| L-NAME + this compound | 1 mg/kg | Dose-dependent reversal of decrease[2] | |

| L-NAME + this compound | 3 mg/kg | Dose-dependent reversal of decrease[2] |

Table 2: Effect of this compound on Urethral Perfusion Pressure (UPP) in Anesthetized Rats

| Parameter | Treatment Group | Dose | Maximum Decrease from Baseline |

| UPP | This compound | 1 mg/kg | 43%[4][5] |